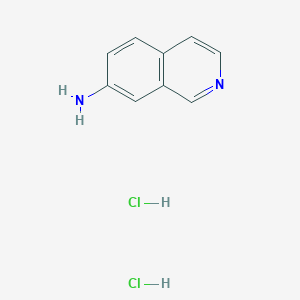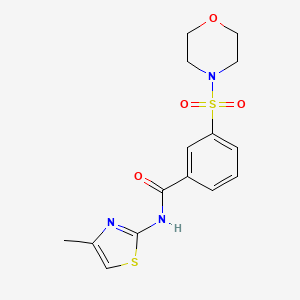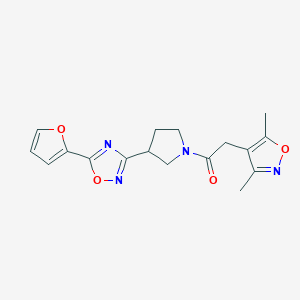![molecular formula C12H15ClF2N2O2 B2488417 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride CAS No. 1172544-16-9](/img/structure/B2488417.png)
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its precursors, with various modifications to introduce specific functional groups (Zhang Sheng-ju, 2008). For example, the synthesis might include steps such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection to achieve the desired compound.
Molecular Structure Analysis
Piperazine compounds can adopt very similar molecular conformations, but subtle differences in their functional groups lead to distinct intermolecular interactions and crystal packing (Ninganayaka Mahesha et al., 2019). This structural variance significantly impacts their physical and chemical properties, highlighting the importance of detailed molecular structure analysis.
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their versatility in synthetic chemistry. Their reactivity is often influenced by the nature of substituted groups, which can enhance or diminish their interaction with other compounds (Y. Tung, 1957). The introduction of difluoromethoxy and benzoyl groups in 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride, for instance, would affect its reactivity patterns, potentially offering unique chemical properties suitable for specific applications.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Differences in hydrogen bonding capabilities and molecular geometry can lead to varied physical characteristics, which are crucial for their application in different scientific domains (S. Naveen et al., 2009).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and nucleophilicity, are determined by their functional groups. These properties influence their behavior in chemical reactions and their interactions with biological systems, making them valuable in the development of pharmaceuticals and other chemical products (F. Shaheen et al., 2018).
Wissenschaftliche Forschungsanwendungen
Intermediate in Anti-Hypertensive Drug Synthesis : The compound serves as an important intermediate in preparing anti-hypertensive agents like Doxazosin, which is used for treating urinary outflow obstruction, benign prostate hyperplasia, and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
Antihypertensive Agent Synthesis : It is involved in the synthesis of new potential dual antihypertensive agents, with a focus on the protonation of nitrogen atoms in piperazine rings (Pavlína Marvanová et al., 2016).
Antimicrobial and Antioxidant Activities : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing significant potential against pathogenic bacterial and fungal strains (L. Mallesha, K. Mohana, 2011).
Fungicidal Activity : Piperazine derivatives, including those related to the compound , have shown significant fungicidal activities against various fungal strains, indicating their potential in antifungal applications (D. Wieczorek et al., 2014).
Cancer Cell Cytotoxicities : Piperazine derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment (M. Yarim et al., 2012).
Central Pharmacological Activity : Piperazine derivatives, including this compound, have shown central pharmacological activity, especially in activating the monoamine pathway, thus being researched for antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito et al., 2018).
Anti-Inflammatory Activity : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing insights into their potential therapeutic applications in this area (Aejaz Ahmed et al., 2017).
Eigenschaften
IUPAC Name |
[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLLHCQTDYBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)


![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)